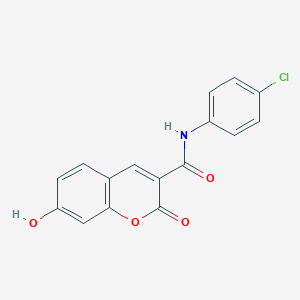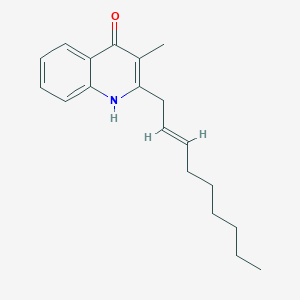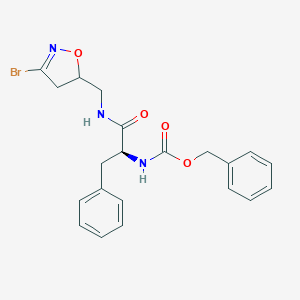
1-(2,4-Dichlorophenyl)-3-(1,2-oxazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HC106A is a novel inhibitor of DosRST, inhibiting Mtb survival during hypoxia-induced NRP, directly targeting the sensor kinase heme, via a mechanism that is distinct from the oxidation and alkylation of heme previously observed with artemisinin (HC101A).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Novel Compound Synthesis: Synthesis of new compounds such as thiazolyl urea derivatives, which have shown promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008).
- Antibacterial Properties: Development of heterocyclic compounds containing oxazol fragments that exhibit good antibacterial activity (Mehta, 2016).
- Antimicrobial Activities: Creation of oxazolyl-quinazolinones with substantial antimicrobial activity (Patel & Shaikh, 2011).
Materials Science Applications
- Nonlinear Optical Properties: Investigation into the nonlinear optical properties of arylidene-oxazolones, which could be useful in optoelectronics (Murthy et al., 2013).
- Photophysical Behavior: Study of pyrimidines and thiopyrimidines derivatives for their potential applications in materials science (Ladani et al., 2009).
Other Applications
- Molecular Docking Studies: Utilization in molecular docking studies to understand the interaction of compounds with biological targets, aiding in the design of drugs with better efficacy (Katariya, Vennapu, & Shah, 2021).
- Corrosion Inhibition: Use as corrosion inhibitors, demonstrating significant potential in protecting metals against corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Propiedades
Nombre del producto |
1-(2,4-Dichlorophenyl)-3-(1,2-oxazol-5-yl)urea |
|---|---|
Fórmula molecular |
C10H7Cl2N3O2 |
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-3-(1,2-oxazol-5-yl)urea |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-8(7(12)5-6)14-10(16)15-9-3-4-13-17-9/h1-5H,(H2,14,15,16) |
Clave InChI |
DDEFDHBAPLUCLF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=CC=NO2 |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=CC=NO2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HC106A; HC-106A; HC 106A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)

![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)
![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)



![2-(4-Piperidinopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B531350.png)
